molecular formula C19H22N2O2S2 B2997594 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-09-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2997594
M. Wt: 374.52
InChI Key: LWFBHHNQBUWVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a useful research compound. Its molecular formula is C19H22N2O2S2 and its molecular weight is 374.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Properties

  • Antibacterial Applications : A study designed and synthesized novel analogs exhibiting significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were tested for cytotoxic activity, demonstrating that antibacterial activity was achieved at non-cytotoxic concentrations, indicating potential for therapeutic applications without harming mammalian cells (Palkar et al., 2017).

  • Anticancer Applications : Research on benzothiazole derivatives revealed their promise as antileukemic agents against human leukemia cells. These compounds showed significant cytotoxic responses to cancer cell lines, indicating their potential as antileukemic drugs. The presence of electron-withdrawing groups was found to enhance cytotoxic effects, suggesting a direction for further chemical modification to improve therapeutic efficacy (Prasanna et al., 2010).

Photodynamic Therapy and Cancer Treatment

  • Photodynamic Therapy : A novel zinc phthalocyanine derivative was synthesized, characterized by good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photodynamic therapy mechanisms, indicating this compound's potential as a Type II photosensitizer for cancer treatment (Pişkin et al., 2020).

Synthesis and Chemical Characterization

  • Chemical Synthesis : Studies on the synthesis of benzothiazole acylhydrazones as anticancer agents have shown that various substitutions on the benzothiazole scaffold modulate antitumor properties. The research involved synthesizing new derivatives and evaluating their anticancer activity, highlighting the structural flexibility and potential of benzothiazole derivatives in designing anticancer drugs (Osmaniye et al., 2018).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-12-4-6-13(7-5-12)24-9-8-16(23)21-18-20-14-10-19(2,3)11-15(22)17(14)25-18/h4-7H,8-11H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBHHNQBUWVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

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